2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide 2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15429077
InChI: InChI=1S/C13H15Cl2N3O2S/c1-10-11(14)3-4-12(13(10)15)21(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3
SMILES:
Molecular Formula: C13H15Cl2N3O2S
Molecular Weight: 348.2 g/mol

2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide

CAS No.:

Cat. No.: VC15429077

Molecular Formula: C13H15Cl2N3O2S

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide -

Specification

Molecular Formula C13H15Cl2N3O2S
Molecular Weight 348.2 g/mol
IUPAC Name 2,4-dichloro-N-(3-imidazol-1-ylpropyl)-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C13H15Cl2N3O2S/c1-10-11(14)3-4-12(13(10)15)21(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3
Standard InChI Key SYRJGKHYZKRLSR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCN2C=CN=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,4-dichloro-3-methylbenzenesulfonamide core linked to a 3-imidazol-1-ylpropyl group via a sulfonamide bridge. This arrangement creates three distinct pharmacophoric regions:

  • Electrophilic chlorobenzene domain: The 2,4-dichloro substitution pattern enhances electron-withdrawing effects, influencing reactivity .

  • Sulfonamide linker: Provides hydrogen-bonding capacity and structural rigidity.

  • Imidazole tail: Introduces basicity (pKa ~6.8) and metal-coordination potential .

The three-dimensional conformation shows a staggered arrangement between the benzene and imidazole planes, minimizing steric clashes while allowing optimal target engagement .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight348.2 g/mol
LogP (Octanol-Water)3.2 ± 0.3
Water Solubility12.8 mg/L (25°C)
Melting Point189-192°C (decomposes)
Hydrogen Bond Donors2 (sulfonamide NH, imidazole)

The moderate lipophilicity (LogP 3.2) suggests favorable membrane permeability, while limited aqueous solubility necessitates formulation optimization for biological testing.

Synthesis and Derivative Development

Synthetic Pathways

The standard synthesis protocol involves three stages:

  • Sulfonylation: 2,4-Dichloro-3-methylbenzenesulfonyl chloride reacts with 3-aminopropylimidazole in dichloromethane at 0-5°C, achieving 78% yield.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials.

  • Crystallization: Recrystallization from ethanol/water (1:1) produces needle-like crystals suitable for X-ray analysis.

Critical parameters include strict temperature control (<10°C) during sulfonylation to prevent di-sulfonation byproducts and pH maintenance at 7.5-8.0 using triethylamine.

Chemical Modifications

The compound undergoes selective transformations:

N-Alkylation:
Reacts with alkyl halides (R-X) in DMF/K₂CO₃ to yield quaternary ammonium derivatives (85-92% yield). These show enhanced water solubility but reduced CNS penetration.

Imidazole Ring Functionalization:
Electrophilic substitution at the imidazole C4 position using HNO₃/H₂SO₄ introduces nitro groups, creating analogs with shifted pKa values (5.8-7.1).

Biological Activity Profile

Enzyme Inhibition Mechanisms

In vitro studies demonstrate nanomolar inhibition (IC₅₀ = 89 nM) against carbonic anhydrase IX, a cancer-associated isoform. The inhibition mechanism involves:

  • Coordination of the imidazole nitrogen to the zinc ion in the enzyme active site.

  • Sulfonamide oxygen hydrogen-bonding with Thr199.

  • Chlorine atoms occupying hydrophobic pockets (Val121/Leu198).

Selectivity over off-target isoforms (CA I/II) exceeds 150-fold, attributed to the methyl group at C3 of the benzene ring.

Antimicrobial Efficacy

Against drug-resistant pathogens:

OrganismMIC (μg/mL)Comparison (Ciprofloxacin)
MRSA ATCC 43300832
E. coli ESBL6416
C. albicans SC5314128>128

The potent anti-staphylococcal activity correlates with disruption of membrane potential (ΔΨ) measured via DiSC₃(5) assay. Synergy studies show 4-fold MIC reduction when combined with β-lactams against MRSA.

Structure-Activity Relationships (SAR)

Comparative analysis of analogs reveals critical structural determinants:

ModificationEffect on CA IX IC₅₀Antimicrobial MIC Shift
Methyl → Methoxy (C3)3.2× increase2× decrease (MRSA)
Cl → F (C4)No change4× increase
Imidazole → Triazole12× decrease8× decrease

The imidazole-propyl chain length proves crucial—shortening to two carbons reduces CA IX affinity by 40-fold, while extension to four carbons diminishes antimicrobial activity.

Industrial and Research Applications

Diagnostic Imaging Probes

⁶⁸Ga-labeled derivatives exhibit tumor-to-background ratios of 9.3:1 in CA IX-expressing xenografts, outperforming [¹⁸F]FDG in hypoxic tumor detection.

Agricultural Fungicides

Field trials against Phytophthora infestans demonstrate 87% disease suppression at 50 ppm, comparable to metalaxyl but with lower soil persistence (DT₅₀ = 8 days vs. 42 days).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator